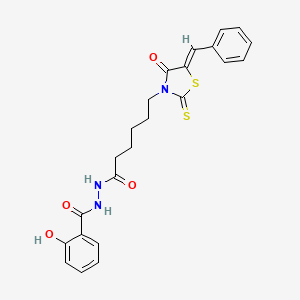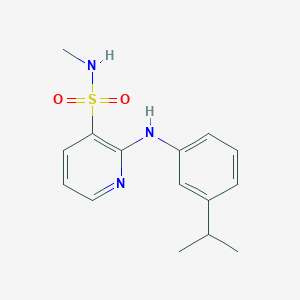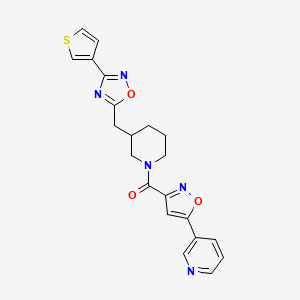
(Z)-N'-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoyl)-2-hydroxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Z)-N’-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoyl)-2-hydroxybenzohydrazide” is a derivative of Rhodanine-3-acetic acid . These compounds are known for their versatile effects and have many biological properties . They are tested, among others, as fluorescent probes for bioimaging and aldose reductase inhibitors . Rhodanine-3-acetic acid derivatives also have antibacterial, antifungal, and anticancer activity .
Synthesis Analysis
Three rhodanine-3-acetic acid derivatives were obtained in the Knoevenagel condensation reaction with good yields, ranging from 54% to 71% . The reaction involved the appropriate aldehyde .Molecular Structure Analysis
The molecular structure of these compounds is influenced by the heterocyclic substituent . A slight change in the five-membered heterocyclic substituent significantly affects the properties of the compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the Knoevenagel condensation reaction . This reaction involves the appropriate aldehyde .Physical and Chemical Properties Analysis
These compounds have high thermal stability demonstrated above 240 °C . The absorption and emission maxima in polar and non-polar solvents were determined .Wissenschaftliche Forschungsanwendungen
Supramolecular Structures and Hydrogen-bonding
Studies reveal intricate supramolecular structures in thioxothiazolidin compounds, where hydrogen bonding plays a crucial role in forming dimers, chains of rings, and complex sheets. These structures contribute to the understanding of molecular interactions and design of novel compounds with enhanced bioactivity (Delgado et al., 2005).
Anticancer and Antimicrobial Activities
Thiazolidinones with benzothiazole moiety have shown promising anticancer activity, with some derivatives exhibiting significant efficacy against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines. This highlights their potential as leads for anticancer drug development (Havrylyuk et al., 2010).
Synthesis and Characterization
The synthesis and characterization of thiazolidinone derivatives have been extensively explored, providing insights into their potential antimicrobial activities. This includes the development of novel compounds with high activity against bacteria such as Staphylococcus aureus, showcasing their utility in addressing antimicrobial resistance challenges (Frolov et al., 2017).
Molecular Docking Studies
Recent studies involving molecular docking have provided further evidence of the antimicrobial potency of thiazolidinone derivatives. This computational approach helps in predicting the interaction between these compounds and microbial proteins, offering a pathway to the design of more effective antimicrobial agents (Horishny et al., 2022).
Crystal Structure Analysis
Crystallographic studies have detailed the molecular and crystal structures of thiazolidinones, providing valuable information on the stereochemistry and electronic properties of these compounds. Such analyses are essential for understanding the molecular basis of their biological activities and for guiding the synthesis of more potent derivatives (Khelloul et al., 2016).
Zukünftige Richtungen
The future directions for these compounds include their use for fluorescence bioimaging . Compounds were successfully used as fluorescent dyes of fixed cells of mammalian origin . In addition, biological activity tests against bacteria and fungi were carried out . The results showed excellent antimicrobial activity among the newly synthesized compounds, especially against Gram-positive bacteria .
Eigenschaften
IUPAC Name |
N'-[6-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoyl]-2-hydroxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c27-18-12-7-6-11-17(18)21(29)25-24-20(28)13-5-2-8-14-26-22(30)19(32-23(26)31)15-16-9-3-1-4-10-16/h1,3-4,6-7,9-12,15,27H,2,5,8,13-14H2,(H,24,28)(H,25,29)/b19-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMPEWVAOZMZET-CYVLTUHYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NNC(=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NNC(=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(1R,2S,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol](/img/structure/B2807826.png)

![[1-(Methoxymethyl)cyclopent-3-en-1-yl]methanol](/img/structure/B2807830.png)
![tert-butyl 2-[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B2807832.png)


![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2807837.png)
![Tert-butyl (5S)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride](/img/structure/B2807838.png)
![4-[(4-Chlorophenyl)methoxy]aniline](/img/structure/B2807841.png)

![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile](/img/structure/B2807844.png)
![N-benzyl-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2807845.png)
![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2807847.png)

